molecular formula C23H28N2O6 B073072 Carapanaubine CAS No. 1255-02-3

Carapanaubine

Cat. No. B073072
CAS RN: 1255-02-3
M. Wt: 428.5 g/mol
InChI Key: QIZNWMMOECVGAP-GHTUMPRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carapanaubine is a natural alkaloid that is found in the bark of the tree Carapanauba, which is native to the Amazon rainforest. This alkaloid has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Carapanaubine in Plant Alkaloids

Carapanaubine is an oxindole alkaloid identified in the stem-bark of Bleekeria vitiensis, a plant species. This compound, along with isoreserpiline-ψ-indoxyl, suggests potential biosynthetic significance, representing alternative oxidative rearrangement products of another alkaloid, isoreserpiline (Kanji & Sainsbury, 1974).

Carapanaubine in Medicinal Plants

In a study on Dendrobium officinale, a medicinal plant, carapanaubine levels dramatically increased following treatment with certain precursors and methyl jasmonate. This highlights its role in the plant's alkaloid biosynthesis pathway, which is significant for understanding the plant's medicinal properties (Jiao et al., 2018).

Occurrence in Rauwolfia vomitoria

Rauwolfia vomitoria, a plant collected in Nigeria, contains various alkaloids including carapanaubine. This study adds to the understanding of the diverse alkaloid profiles in different plant species (Patel et al., 1964).

properties

CAS RN

1255-02-3

Product Name

Carapanaubine

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

methyl (1S,4aS,5aS,6R,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate

InChI

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23+/m0/s1

InChI Key

QIZNWMMOECVGAP-GHTUMPRVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC

SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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